Cas no 2291091-45-5 (ethyl 3-[(2R)-piperidin-2-yl]propanoate)

Ethyl 3-[(2R)-piperidin-2-yl]propanoate is a chiral ester derivative featuring a piperidine moiety, which serves as a versatile intermediate in organic synthesis and pharmaceutical applications. The (2R)-stereochemistry of the piperidine ring enhances its utility in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Its ester functionality allows for further derivatization, making it valuable for constructing complex molecular frameworks. The compound’s structural features contribute to its potential as a precursor in the development of bioactive molecules, particularly in medicinal chemistry. Its stability and well-defined stereochemistry ensure reproducibility in synthetic pathways, supporting research and industrial-scale applications.
ethyl 3-[(2R)-piperidin-2-yl]propanoate structure
2291091-45-5 structure
商品名:ethyl 3-[(2R)-piperidin-2-yl]propanoate
CAS番号:2291091-45-5
MF:C10H19NO2
メガワット:185.26336312294
CID:6529736
PubChem ID:92149686

ethyl 3-[(2R)-piperidin-2-yl]propanoate 化学的及び物理的性質

名前と識別子

    • ethyl 3-[(2R)-piperidin-2-yl]propanoate
    • EN300-3996683
    • 2291091-45-5
    • インチ: 1S/C10H19NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h9,11H,2-8H2,1H3/t9-/m1/s1
    • InChIKey: NKEMSMLPYGYVNJ-SECBINFHSA-N
    • ほほえんだ: O(CC)C(CC[C@H]1CCCCN1)=O

計算された属性

  • せいみつぶんしりょう: 185.141578849g/mol
  • どういたいしつりょう: 185.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 38.3Ų

ethyl 3-[(2R)-piperidin-2-yl]propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3996683-0.25g
ethyl 3-[(2R)-piperidin-2-yl]propanoate
2291091-45-5 95.0%
0.25g
$642.0 2025-03-15
Enamine
EN300-3996683-5.0g
ethyl 3-[(2R)-piperidin-2-yl]propanoate
2291091-45-5 95.0%
5.0g
$2028.0 2025-03-15
Enamine
EN300-3996683-0.1g
ethyl 3-[(2R)-piperidin-2-yl]propanoate
2291091-45-5 95.0%
0.1g
$615.0 2025-03-15
Enamine
EN300-3996683-2.5g
ethyl 3-[(2R)-piperidin-2-yl]propanoate
2291091-45-5 95.0%
2.5g
$1370.0 2025-03-15
Enamine
EN300-3996683-1.0g
ethyl 3-[(2R)-piperidin-2-yl]propanoate
2291091-45-5 95.0%
1.0g
$699.0 2025-03-15
Enamine
EN300-3996683-0.05g
ethyl 3-[(2R)-piperidin-2-yl]propanoate
2291091-45-5 95.0%
0.05g
$587.0 2025-03-15
Enamine
EN300-3996683-0.5g
ethyl 3-[(2R)-piperidin-2-yl]propanoate
2291091-45-5 95.0%
0.5g
$671.0 2025-03-15
Enamine
EN300-3996683-10.0g
ethyl 3-[(2R)-piperidin-2-yl]propanoate
2291091-45-5 95.0%
10.0g
$3007.0 2025-03-15

ethyl 3-[(2R)-piperidin-2-yl]propanoate 関連文献

ethyl 3-[(2R)-piperidin-2-yl]propanoateに関する追加情報

Ethyl 3-[(2R)-Piperidin-2-yl]Propanoate: A Comprehensive Overview

Ethyl 3-[(2R)-piperidin-2-yl]propanoate, also known by its CAS number 2291091-45-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of esters and features a piperidine ring, which is a six-membered cyclic amine. The structure of ethyl 3-[(2R)-piperidin-2-yl]propanoate is characterized by a propionate ester group attached to the piperidine ring at the 3-position, with the stereochemistry at the 2-position of the piperidine being R.

The synthesis of ethyl 3-[(2R)-piperidin-2-yl]propanoate typically involves multi-step reactions, often starting from piperidine derivatives. One common approach is the alkylation of a piperidine derivative followed by esterification to introduce the propionate group. The stereochemistry at the 2-position is crucial for determining the compound's properties and biological activity, making it a key focus in its synthesis and characterization.

Recent studies have highlighted the potential of ethyl 3-[(2R)-piperidin-2-yl]propanoate in various applications, particularly in drug discovery. The compound has shown promise as a lead molecule for developing agents targeting specific biological pathways. For instance, research has demonstrated its ability to modulate certain enzyme activities, suggesting its potential role in therapeutic interventions for conditions such as neurodegenerative diseases and inflammatory disorders.

In terms of physical properties, ethyl 3-[(2R)-piperidin-2-yl]propanoate is typically a white crystalline solid with a melting point around 78–80°C. Its solubility in common organic solvents like dichloromethane and ethanol is moderate, which facilitates its use in various chemical reactions and analytical techniques. The compound's stability under different conditions has also been thoroughly investigated, with findings indicating that it remains stable under normal storage conditions but may degrade under harsh acidic or basic environments.

The stereochemistry of ethyl 3-[(2R)-piperidin-2-yl]propanoate plays a pivotal role in its interactions with biological systems. Recent advancements in chiral recognition technologies have enabled researchers to better understand how this compound interacts with enzymes and receptors. For example, studies using X-ray crystallography have provided insights into the molecular interactions that govern its binding affinity to specific protein targets.

From an industrial perspective, ethyl 3-[(2R)-piperidin-2-yl]propanoate is valued for its versatility in organic synthesis. It serves as an intermediate in the production of more complex molecules, including pharmaceutical agents and agrochemicals. Its ability to undergo various transformations, such as nucleophilic substitutions and reductions, makes it a valuable building block in medicinal chemistry.

Looking ahead, ongoing research aims to further elucidate the biological mechanisms influenced by ethyl 3-((...)-[...])piperidin-[...])propanoate and explore its potential applications in emerging therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this field, paving the way for new drug candidates derived from this compound.

In conclusion, ethyl 3-((...)-[...])piperidin-[...])propanoate stands as a testament to the intricate relationship between chemical structure and biological function. As research continues to uncover its full potential, this compound will likely remain at the forefront of chemical innovation and therapeutic development.

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